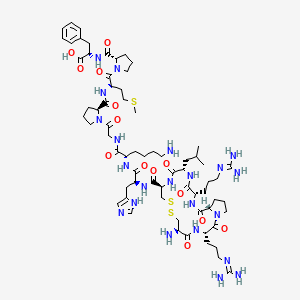

H-Cys(1)-Arg-Pro-Arg-Leu-Cys(1)-His-Lys-Gly-Pro-Met-Pro-Phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The peptide you mentioned is a sequence of amino acids. Cysteine (Cys), Arginine (Arg), Proline (Pro), Leucine (Leu), Histidine (His), Lysine (Lys), Glycine (Gly), Methionine (Met), and Phenylalanine (Phe) are all standard amino acids. The numbers in parentheses next to Cys likely refer to disulfide bonds, which are covalent bonds that can form between two cysteine residues in a protein or peptide .

Synthesis Analysis

Peptides like this one are typically synthesized using techniques such as solid-phase peptide synthesis (SPPS). This involves sequentially adding amino acids to a growing chain, which is attached to insoluble beads. Protecting groups are used to prevent unwanted side reactions .Molecular Structure Analysis

The structure of a peptide is determined by the sequence of its amino acids and the formation of any secondary structures, such as alpha helices or beta sheets. Disulfide bonds, like the ones possibly indicated in your peptide, can also significantly influence the structure .Chemical Reactions Analysis

In the context of peptide synthesis, key chemical reactions include the formation of peptide (amide) bonds between amino acids and the formation and breaking of disulfide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid sequence and structure. These properties can include solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Detektion und Analyse von Krebszellen

Diese Peptidsequenz kann bei der Entwicklung von Analysegeräten für den in-situ-Nachweis von Biomarkern in Krebszellen verwendet werden. So wurde beispielsweise in einer Studie die Verwendung eines papierintegrierten Analysegeräts zum Nachweis von Schwefelwasserstoff in 3D-kultivierten lebenden Prostatakrebszellen demonstriert . Solche Anwendungen sind entscheidend für das Verständnis des Krebszellstoffwechsels und könnten zu Fortschritten bei der Früherkennung von Krebs führen.

Forschung zum Notch-Signalweg

Die Sequenz ähnelt der von bestimmten Notch-Liganden, die eine wichtige Rolle in der Zellsignalgebung spielen. Forschung mit Peptiden wie diesem kann helfen, den Notch-Signalweg zu verstehen, der entscheidend für die Zelldifferenzierung und -entwicklung ist . Dies hat Auswirkungen auf die Hautgesundheit sowie auf das Verständnis verschiedener Krankheiten, bei denen die Notch-Signalgebung verändert ist.

Peptid- und Proteinchemie

Die Cysteinreste in der Sequenz können geschützt und entschützt werden, was eine grundlegende Technik in der Peptid- und Proteinchemie ist. Dies ermöglicht die Synthese komplexer disulfidreicher Peptide und Proteine sowie deren Markierung für verschiedene Studien, darunter die Entwicklung und Entdeckung von Medikamenten .

Supramolekulare Peptidaggregate

Peptide mit dieser Sequenz können supramolekulare Strukturen bilden, die Anwendungen in der Nanotechnologie haben. Diese Strukturen können zur Entwicklung von molekularen Motoren, Systemen zur Verabreichung von Therapeutika, Energiespeichern und zur Herstellung von Sensoren verwendet werden .

Einzelzellsequenzierung

Die Sequenz kann in Einzelzellsequenzierungstechnologien verwendet werden, um die Heterogenität von Krebszellen und Immunzellen zu untersuchen. Dies ist wichtig für das Verständnis der Tumorbiologie und könnte zu personalisierten Krebstherapien führen .

Fluoreszenzbildgebung

Peptide, die Cystein enthalten, können als fluoreszierende Sonden für Biothiole verwendet werden, die in zellulären Prozessen wichtig sind. Diese Sequenz könnte möglicherweise für die gleichzeitige Fluoreszenzbildgebung verschiedener Biothiole verwendet werden, wodurch Einblicke in den Redoxzustand von Zellen gewonnen werden .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H106N22O14S3/c1-38(2)30-46-57(94)86-49(36-106-105-35-41(69)54(91)81-44(18-10-25-76-67(72)73)63(100)88-27-12-20-51(88)61(98)80-43(56(93)83-46)17-9-24-75-66(70)71)59(96)84-47(32-40-33-74-37-78-40)58(95)79-42(16-7-8-23-68)55(92)77-34-53(90)87-26-11-19-50(87)60(97)82-45(22-29-104-3)64(101)89-28-13-21-52(89)62(99)85-48(65(102)103)31-39-14-5-4-6-15-39/h4-6,14-15,33,37-38,41-52H,7-13,16-32,34-36,68-69H2,1-3H3,(H,74,78)(H,77,92)(H,79,95)(H,80,98)(H,81,91)(H,82,97)(H,83,93)(H,84,96)(H,85,99)(H,86,94)(H,102,103)(H4,70,71,75)(H4,72,73,76)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFGCZWTURNFPN-SVENNQHVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCSC)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCSC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H106N22O14S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1539.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)

![N-[(1-Methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2579195.png)

![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)